molecular formula C8H6BrNO3 B13153365 2-Bromo-5-methyl-4-nitrobenzaldehyde

2-Bromo-5-methyl-4-nitrobenzaldehyde

Cat. No.: B13153365
M. Wt: 244.04 g/mol
InChI Key: VFXPVIZJERUFOE-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-nitrobenzaldehyde typically involves multi-step reactions. One common method includes the nitration of 2-bromo-5-methylbenzaldehyde, followed by oxidation and bromination reactions. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methyl-4-nitrobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-5-nitrobenzaldehyde
  • 2-Bromo-4-nitrobenzaldehyde
  • 4-Bromo-2-nitrobenzaldehyde
  • 5-Bromo-2-nitrobenzaldehyde

Uniqueness

2-Bromo-5-methyl-4-nitrobenzaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups on the benzene ring provides a unique balance of electronic effects, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

2-bromo-5-methyl-4-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)7(9)3-8(5)10(12)13/h2-4H,1H3

InChI Key

VFXPVIZJERUFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)C=O

Origin of Product

United States

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